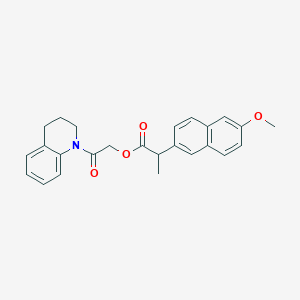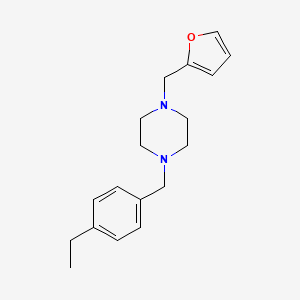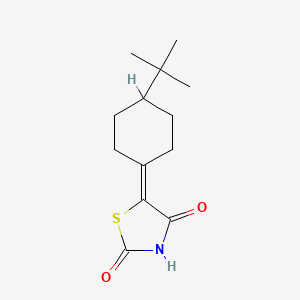![molecular formula C21H16N2O4 B10890129 Methyl 6-(3-methoxyphenyl)-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10890129.png)
Methyl 6-(3-methoxyphenyl)-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(3-methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenyl group, and a pyridine ring fused with an isoxazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(3-methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Methoxyphenyl Group: This step involves the use of a methoxyphenyl halide and a suitable base to introduce the methoxyphenyl group via a nucleophilic substitution reaction.
Formation of the Pyridine Ring: The pyridine ring can be constructed through a condensation reaction involving a suitable aldehyde and ammonia or an amine.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(3-methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxyphenyl halide with a base like sodium hydride in an aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 6-(3-methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of methyl 6-(3-methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 6-methoxy-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate
- Methyl 6-(4-methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate
- Methyl 6-(3-methoxyphenyl)-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylate
Uniqueness
Methyl 6-(3-methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C21H16N2O4 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
methyl 6-(3-methoxyphenyl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C21H16N2O4/c1-25-15-10-6-9-14(11-15)17-12-16(21(24)26-2)18-19(23-27-20(18)22-17)13-7-4-3-5-8-13/h3-12H,1-2H3 |
Clave InChI |
FUBAHXZKTGPGII-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=NC3=C(C(=C2)C(=O)OC)C(=NO3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




methanone](/img/structure/B10890060.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3-methoxyphenyl)methanone](/img/structure/B10890063.png)

![4-Chloro-1-[(4-chloro-1H-pyrazol-1-YL)methyl]-1H-pyrazole](/img/structure/B10890068.png)
![2-{[(4-Methoxyphenyl)methyl]amino}butan-1-ol](/img/structure/B10890069.png)
![2-(4-Methoxyphenoxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone](/img/structure/B10890074.png)
![N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]thiophene-2-sulfonamide](/img/structure/B10890076.png)
![4-Cyclopropyl-6-(difluoromethyl)-3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10890078.png)
methanone](/img/structure/B10890081.png)
![2-[(3-methylpiperidin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10890087.png)


